2-ethyl-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1H-imidazole-4-carboxamide, also known as EICA, is a molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of imidazole, a heterocyclic organic compound that is widely used in the pharmaceutical industry. EICA has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various research applications.
Mechanism Of Action
The mechanism of action of 2-ethyl-1H-imidazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that 2-ethyl-1H-imidazole-4-carboxamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 2-ethyl-1H-imidazole-4-carboxamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-kB) pathway, which is involved in the regulation of immune responses.
Biochemical And Physiological Effects
2-ethyl-1H-imidazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. Studies have shown that 2-ethyl-1H-imidazole-4-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 2-ethyl-1H-imidazole-4-carboxamide has also been found to reduce inflammation in animal models of inflammatory bowel disease.
Advantages And Limitations For Lab Experiments
One advantage of using 2-ethyl-1H-imidazole-4-carboxamide in lab experiments is that it is a relatively simple molecule to synthesize. Additionally, 2-ethyl-1H-imidazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. However, one limitation of using 2-ethyl-1H-imidazole-4-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-ethyl-1H-imidazole-4-carboxamide. One area of interest is in the development of new drugs for the treatment of cancer and inflammatory bowel disease. 2-ethyl-1H-imidazole-4-carboxamide has been found to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for use in the development of new therapies for these conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-1H-imidazole-4-carboxamide, which may lead to the development of new drugs that target specific enzymes and signaling pathways in the body.
Synthesis Methods
The synthesis of 2-ethyl-1H-imidazole-4-carboxamide can be achieved through a number of methods, including the reaction of 2-ethylimidazole with ethyl chloroformate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2-ethylimidazole with ethyl formate, followed by oxidation and decarboxylation. Both methods result in the formation of 2-ethyl-1H-imidazole-4-carboxamide as a white crystalline solid.
Scientific Research Applications
2-ethyl-1H-imidazole-4-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of various diseases. 2-ethyl-1H-imidazole-4-carboxamide has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for use in the treatment of conditions such as cancer and inflammatory bowel disease.
properties
CAS RN |
124709-75-7 |
---|---|
Product Name |
2-ethyl-1H-imidazole-4-carboxamide |
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-ethyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-5-8-3-4(9-5)6(7)10/h3H,2H2,1H3,(H2,7,10)(H,8,9) |
InChI Key |
MKBCRCRCWRJYSH-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(N1)C(=O)N |
Canonical SMILES |
CCC1=NC=C(N1)C(=O)N |
synonyms |
1H-Imidazole-4-carboxamide,2-ethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.